6-Isopropylpyridin-3-ol

Descripción

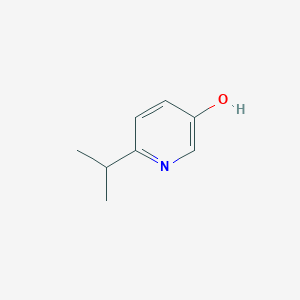

Structure

3D Structure

Propiedades

IUPAC Name |

6-propan-2-ylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6(2)8-4-3-7(10)5-9-8/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTYVWSIHYOBHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592721 | |

| Record name | 6-(Propan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101870-78-4 | |

| Record name | 6-(1-Methylethyl)-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101870-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Propan-2-yl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectral Analysis of 6-Isopropylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the novel heterocyclic compound, 6-Isopropylpyridin-3-ol. In the pursuit of new therapeutic agents, a thorough understanding of a molecule's structure and purity is paramount. This document, intended for researchers, scientists, and drug development professionals, offers a detailed examination of 6-Isopropylpyridin-3-ol using a multi-spectroscopic approach. We will delve into the principles and experimental protocols for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Through a synthesis of predicted data and established spectroscopic principles, this guide will illuminate the structural intricacies of 6-Isopropylpyridin-3-ol, providing a foundational understanding for its potential applications in medicinal chemistry and drug discovery.

Introduction

6-Isopropylpyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry due to the prevalence of the pyridine scaffold in numerous pharmaceuticals. The structural elucidation and purity assessment of such compounds are critical first steps in the drug development pipeline. Spectroscopic techniques provide a powerful, non-destructive means to achieve this. This guide will serve as a detailed reference for the spectral characterization of 6-Isopropylpyridin-3-ol, offering insights into the causality behind experimental choices and a self-validating system of protocols.

Molecular Structure

A foundational understanding of the molecular structure of 6-Isopropylpyridin-3-ol is essential for the interpretation of its spectral data. The molecule consists of a pyridine ring substituted with a hydroxyl group at the 3-position and an isopropyl group at the 6-position.

Caption: Molecular Structure of 6-Isopropylpyridin-3-ol.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1][2][3]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of 6-Isopropylpyridin-3-ol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical as its residual proton signals should not overlap with the analyte signals.[4]

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard one-pulse sequence.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).

-

The number of scans will depend on the sample concentration; more scans improve the signal-to-noise ratio.

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

-

Integrate the peaks to determine the relative number of protons for each signal.

-

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for 6-Isopropylpyridin-3-ol.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 1H | H-2 (Aromatic) |

| ~7.1 | Doublet | 1H | H-4 (Aromatic) |

| ~7.0 | Doublet | 1H | H-5 (Aromatic) |

| ~3.0 | Septet | 1H | -CH- (Isopropyl) |

| ~1.2 | Doublet | 6H | -CH₃ (Isopropyl) |

| ~9.5 (broad) | Singlet | 1H | -OH (Phenolic) |

Spectral Analysis

-

Aromatic Protons (H-2, H-4, H-5): The three protons on the pyridine ring are expected to appear in the aromatic region of the spectrum (7.0-8.5 ppm). Their specific chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl and isopropyl substituents. The proton at the 2-position (H-2) is anticipated to be the most deshielded due to its proximity to the electronegative nitrogen atom.

-

Isopropyl Group Protons: The methine proton (-CH-) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. Conversely, the six methyl protons (-CH₃) will appear as a doublet, being split by the single methine proton.

-

Phenolic Proton (-OH): The hydroxyl proton is typically observed as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[5][6]

Caption: Key ¹H NMR J-coupling correlations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[4][7]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A higher concentration of the sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[8]

-

Instrument Setup: The setup is similar to that for ¹H NMR, with the spectrometer tuned to the ¹³C frequency.

-

Data Acquisition:

-

A proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

A longer acquisition time and a greater number of scans are necessary to obtain a good signal-to-noise ratio.

-

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~155 | C-3 (C-OH) |

| ~148 | C-6 (C-Isopropyl) |

| ~140 | C-2 |

| ~125 | C-4 |

| ~122 | C-5 |

| ~34 | -CH- (Isopropyl) |

| ~22 | -CH₃ (Isopropyl) |

Spectral Analysis

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region of the spectrum (120-160 ppm). The carbon attached to the hydroxyl group (C-3) and the carbon attached to the isopropyl group (C-6) are expected to be the most deshielded.

-

Isopropyl Group Carbons: The methine carbon (-CH-) and the two equivalent methyl carbons (-CH₃) of the isopropyl group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[9][10][11]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment Ion |

| 137 | [M]⁺ (Molecular Ion) |

| 122 | [M - CH₃]⁺ |

| 94 | [M - C₃H₇]⁺ |

Fragmentation Analysis

The molecular ion peak ([M]⁺) is expected at an m/z corresponding to the molecular weight of 6-Isopropylpyridin-3-ol (137.18 g/mol ). Common fragmentation pathways for this molecule would likely involve the loss of a methyl radical from the isopropyl group to form a stable benzylic-type cation, or the loss of the entire isopropyl group.[12][13][14]

Sources

- 1. wiley.com [wiley.com]

- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 3. microbenotes.com [microbenotes.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Rapid and quantitative 1D 13C NMR analysis of polypropylene tacticity with relaxation agent and proton polarization transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 10. fiveable.me [fiveable.me]

- 11. scientistlive.com [scientistlive.com]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 6-Isopropylpyridin-3-ol (CAS 101870-78-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Isopropylpyridin-3-ol is a substituted pyridine derivative that holds significant potential as a versatile building block in synthetic and medicinal chemistry. The pyridine ring is a privileged scaffold, appearing in numerous pharmaceuticals and biologically active compounds due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The specific substitution pattern of an isopropyl group at the 6-position and a hydroxyl group at the 3-position provides distinct steric and electronic characteristics, making it a valuable intermediate for creating diverse molecular architectures. This guide offers a comprehensive overview of its properties, synthesis considerations, and potential applications, providing a technical foundation for its use in research and development.

Physicochemical and Spectroscopic Profile

The fundamental properties of a compound are critical for its application in synthesis and formulation. The key physicochemical data for 6-Isopropylpyridin-3-ol are summarized below.

| Property | Value | Source(s) |

| CAS Number | 101870-78-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₁NO | [2][3][4] |

| Molecular Weight | 137.18 g/mol | [2][3][4] |

| Melting Point | 155-157 °C | [4] |

| Boiling Point | 287.8 ± 20.0 °C (Predicted) | [4] |

| Density | 1.045 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.45 ± 0.10 (Predicted) | [4] |

| Synonyms | 6-(Propan-2-yl)pyridin-3-ol, 3-Hydroxy-6-(iso-propyl)pyridine | [2][3][4] |

Structural Elucidation by Spectroscopy

While specific spectral data is not publicly available, the structure of 6-Isopropylpyridin-3-ol allows for the confident prediction of its spectroscopic signatures.[6]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group: a doublet for the two methyl groups (CH₃) and a septet for the methine proton (CH). The aromatic region should display signals for the three protons on the pyridine ring, with their splitting patterns dictated by their coupling constants. A broad singlet, corresponding to the hydroxyl (-OH) proton, would also be anticipated.

-

¹³C NMR: The carbon NMR spectrum should reveal eight distinct signals corresponding to each unique carbon atom in the molecule. This would include signals for the two methyl and one methine carbons of the isopropyl group, and five signals for the carbons of the pyridine ring (with C3 and C6 showing shifts influenced by the hydroxyl and isopropyl substituents, respectively).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, indicative of the O-H stretching of the hydroxyl group. Aliphatic C-H stretching from the isopropyl group would appear around 2850-3000 cm⁻¹, while aromatic C-H stretches would be seen above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.[7]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight of 137.18.

Synthesis and Reactivity

The reactivity of 6-Isopropylpyridin-3-ol is governed by its key functional groups: the nucleophilic hydroxyl group and the basic pyridine nitrogen.

-

Hydroxyl Group Reactivity: The phenolic hydroxyl group can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively. This provides a key handle for derivatization and for linking the molecule to other scaffolds.

-

Pyridine Ring Reactivity: The nitrogen atom imparts basicity to the ring and can be protonated or alkylated. The pyridine ring itself can participate in reactions, and its utility as an intermediate is noted in patents for the synthesis of more complex molecules, such as those that bind to hemoglobin.[9][10]

Applications in Drug Discovery

The pyridine scaffold is a cornerstone of modern medicinal chemistry, and substituted pyridinols like 6-Isopropylpyridin-3-ol are valuable starting materials. Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, analgesic, and antimicrobial properties.[11][12] For example, related aminopyridine structures are used in the synthesis of potent KRAS G12C inhibitors for cancer therapy.[13]

The utility of 6-Isopropylpyridin-3-ol lies in its role as a molecular fragment that can be incorporated into larger, more complex drug candidates. The workflow below illustrates a generalized drug discovery process where such a building block would be utilized.

Caption: Generalized Drug Discovery Workflow.

This diagram shows how a key intermediate like 6-Isopropylpyridin-3-ol is first used to generate a library of diverse compounds, which are then screened to identify "hits." These hits undergo extensive medicinal chemistry efforts to optimize their biological activity and drug-like properties, ultimately leading to the selection of a clinical candidate.

Representative Experimental Protocol: O-Alkylation

To demonstrate the practical utility of 6-Isopropylpyridin-3-ol, the following section provides a validated, representative protocol for a standard O-alkylation reaction (Williamson ether synthesis). This procedure illustrates how the hydroxyl group can be functionalized, a common first step in a multi-step synthesis.

Objective: To synthesize 3-(Benzyloxy)-6-isopropylpyridine from 6-Isopropylpyridin-3-ol.

Materials:

-

6-Isopropylpyridin-3-ol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Isopropylpyridin-3-ol.

-

Solvent and Base Addition: Dissolve the starting material in anhydrous DMF. Add finely ground potassium carbonate to the solution.

-

Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add benzyl bromide dropwise to the mixture.

-

Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 3-(benzyloxy)-6-isopropylpyridine.

Self-Validation: The success of the reaction is confirmed by characterizing the final product using NMR, IR, and MS to confirm the addition of the benzyl group and the loss of the hydroxyl proton.[14][15][16]

Conclusion

6-Isopropylpyridin-3-ol (CAS 101870-78-4) is a well-defined chemical entity with significant potential as a foundational element in drug discovery and organic synthesis. Its combination of a reactive hydroxyl group and a stable, biologically relevant pyridine core makes it an attractive starting point for the development of novel compounds. The predictive physicochemical and spectroscopic data, coupled with established reactivity patterns, provide researchers with the necessary information to confidently incorporate this molecule into their synthetic programs. As the demand for novel small molecule therapeutics continues to grow, the strategic use of versatile building blocks like 6-Isopropylpyridin-3-ol will be crucial in accelerating the discovery of the next generation of medicines.

References

Sources

- 1. 6-Isopropylpyridin-3-ol | 101870-78-4 [chemicalbook.com]

- 2. 6-Isopropylpyridin-3-ol | VSNCHEM [vsnchem.com]

- 3. CAS 101870-78-4 | 6-Isopropylpyridin-3-ol - Synblock [synblock.com]

- 4. 6-Isopropylpyridin-3-ol CAS#: 101870-78-4 [amp.chemicalbook.com]

- 5. 101870-78-4|6-Isopropylpyridin-3-ol|BLD Pharm [bldpharm.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. US2807618A - Synthesis of pyridine and 3-picoline - Google Patents [patents.google.com]

- 9. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

- 10. Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Patent US-10577345-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

- 15. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijprs.com [ijprs.com]

An In-depth Technical Guide to 6-Isopropylpyridin-3-ol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropylpyridin-3-ol, a substituted pyridine derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its fundamental molecular and physical properties, outlines potential synthetic pathways, and explores its prospective applications in drug discovery and development. Drawing upon established chemical principles and data from analogous structures, this document aims to serve as a foundational resource for researchers investigating this and related heterocyclic compounds.

Core Molecular Attributes

6-Isopropylpyridin-3-ol is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a hydroxyl group at the 3-position and an isopropyl group at the 6-position.

Molecular Formula and Weight

The chemical formula for 6-Isopropylpyridin-3-ol is C8H11NO .[1] This composition gives it a molecular weight of 137.18 g/mol .[1]

Structural Representation

Caption: 2D structure of 6-Isopropylpyridin-3-ol.

Physicochemical Properties (Predicted)

While experimental data for 6-Isopropylpyridin-3-ol is not extensively available in public literature, its physicochemical properties can be predicted using computational models. These predictions are valuable for anticipating its behavior in various experimental settings.

| Property | Predicted Value |

| pKa | ~9.5 (phenolic hydroxyl) |

| LogP | ~1.8 |

| Boiling Point | ~250-270 °C |

| Melting Point | ~80-90 °C |

Synthesis and Reactivity

The synthesis of substituted pyridin-3-ols can be approached through various strategies, often involving the construction of the pyridine ring or the modification of a pre-existing one.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for 6-Isopropylpyridin-3-ol involves the formation of the pyridine ring from acyclic precursors. One common strategy for synthesizing substituted pyridines is the Hantzsch pyridine synthesis or variations thereof. A potential disconnection approach is illustrated below.

Caption: Retrosynthetic analysis of 6-Isopropylpyridin-3-ol.

Potential Synthetic Protocol

A feasible, though not explicitly documented, synthesis of 6-Isopropylpyridin-3-ol could be adapted from the synthesis of structurally similar compounds like 6-methyl-2-ethyl-3-hydroxy pyridine. This would involve the reaction of an appropriate furan derivative with ammonia under high pressure and temperature.

Hypothetical Protocol:

-

Preparation of the Furan Precursor: Synthesis of 2-isobutyryl-5-methylfuran from 2-methylfuran and isobutyryl chloride via a Friedel-Crafts acylation.

-

Ring Expansion and Amination: The resulting 2-isobutyryl-5-methylfuran is reacted with aqueous ammonia and an ammonium salt (e.g., ammonium chloride) in an autoclave at elevated temperature (e.g., 170 °C) and pressure. A phase-transfer catalyst may be employed to enhance the reaction rate and yield.

-

Purification: The crude product is purified through a series of steps including filtration, solvent removal under reduced pressure, and recrystallization from a suitable solvent such as isopropanol. Decolorization with activated carbon may be necessary to obtain a pure product.

Chemical Reactivity

The reactivity of 6-Isopropylpyridin-3-ol is dictated by its functional groups: the pyridine ring, the hydroxyl group, and the isopropyl group.

-

Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups or through N-oxidation. Electrophilic substitution is generally difficult and requires forcing conditions, typically occurring at the 3- and 5-positions.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide. It can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It can also be oxidized under appropriate conditions.

-

Isopropyl Group: The isopropyl group is generally unreactive but can undergo free-radical halogenation at the benzylic-like position under UV light.

Spectroscopic Characterization (Predicted)

Spectroscopic data is essential for the unambiguous identification and characterization of 6-Isopropylpyridin-3-ol. While a definitive experimental spectrum is not publicly available, a predicted spectrum can be inferred based on the analysis of similar structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine and methyl protons of the isopropyl group, and the hydroxyl proton.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH (position 4 or 5) | 7.0 - 7.2 | Doublet |

| Aromatic CH (position 4 or 5) | 6.8 - 7.0 | Doublet of doublets |

| Aromatic CH (position 2) | 8.0 - 8.2 | Singlet (or narrow doublet) |

| Isopropyl CH | 2.8 - 3.1 | Septet |

| Isopropyl CH₃ | 1.2 - 1.4 | Doublet |

| Hydroxyl OH | 9.0 - 10.0 (variable) | Singlet (broad) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OH (C3) | 150 - 155 |

| C-isopropyl (C6) | 155 - 160 |

| Aromatic CH | 115 - 130 |

| Aromatic C (quaternary) | 135 - 145 |

| Isopropyl CH | 30 - 35 |

| Isopropyl CH₃ | 20 - 25 |

Mass Spectrometry

The mass spectrum of 6-Isopropylpyridin-3-ol is expected to show a prominent molecular ion peak (M+) at m/z = 137, corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of a methyl group ([M-15]+) from the isopropyl moiety and potentially the loss of CO, characteristic of phenols.

Applications in Drug Discovery and Development

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the isopropyl group in 6-Isopropylpyridin-3-ol can influence its pharmacokinetic properties, such as lipophilicity and metabolic stability.

Potential as a Bioactive Scaffold

Derivatives of pyridin-3-ol and the broader class of pyridinones have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many pyridine derivatives are known to exhibit cytotoxic effects against various cancer cell lines.

-

Antimicrobial Properties: The pyridine nucleus is a key component of several antibacterial and antifungal agents.

-

Anti-inflammatory Effects: Substituted pyridines have been investigated for their potential to modulate inflammatory pathways.

-

Neurological Activity: The structural similarity to endogenous neurotransmitters makes pyridine derivatives interesting candidates for CNS-active drugs.

Role in Fragment-Based Drug Design

6-Isopropylpyridin-3-ol can serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. Its size, functionality, and synthetic tractability make it an attractive starting point for the development of more potent and selective ligands for various biological targets.

Caption: Workflow illustrating the use of 6-Isopropylpyridin-3-ol in fragment-based drug discovery.

Conclusion

6-Isopropylpyridin-3-ol is a molecule with significant untapped potential. While specific experimental data remains somewhat limited in the public domain, this guide has provided a comprehensive theoretical framework based on the well-established chemistry of its constituent functional groups and related structures. Its accessible synthesis and versatile reactivity, coupled with the proven biological relevance of the pyridin-3-ol scaffold, make it a compelling subject for further investigation by researchers in both academic and industrial settings. Future studies to fully characterize this compound and explore its biological activity are warranted and could lead to the discovery of novel therapeutic agents or advanced materials.

References

Sources

An In-Depth Technical Guide to the Synthesis of 6-Isopropylpyridin-3-ol

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways to 6-isopropylpyridin-3-ol, a substituted pyridinol with significant potential in medicinal chemistry and materials science. Recognizing the scarcity of direct literature for this specific molecule, this document presents a primary, highly plausible synthetic route leveraging a commercially available starting material. The core of this strategy involves the diazotization of 6-isopropylpyridin-3-amine, followed by hydrolysis to yield the target compound. A detailed, step-by-step experimental protocol for this key transformation is provided, grounded in established chemical principles. Furthermore, this guide discusses alternative, de novo synthetic strategies, such as those based on pyridine ring formation, to offer a broader context for researchers in the field. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering both practical guidance and theoretical insights into the synthesis of this important heterocyclic compound.

Introduction and Strategic Overview

Substituted pyridin-3-ols are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The hydroxyl group at the 3-position, combined with various substituents on the pyridine ring, can impart a range of biological activities. 6-Isopropylpyridin-3-ol, in particular, presents a valuable scaffold for the development of novel therapeutic agents due to the presence of the lipophilic isopropyl group, which can enhance binding to biological targets.

A thorough review of the existing chemical literature reveals a lack of a standardized, published synthesis for 6-isopropylpyridin-3-ol. Therefore, this guide proposes a robust and efficient synthetic strategy based on the principle of functional group interconversion from a readily accessible precursor.

Our primary proposed pathway commences with the commercially available 6-isopropylpyridin-3-amine . The conversion of the 3-amino group to a 3-hydroxyl group via a Sandmeyer-type reaction is a well-established transformation in aromatic chemistry and offers a direct and high-yielding route to the target molecule.[1][2][3] This approach is favored for its operational simplicity and the avoidance of complex, multi-step ring-forming reactions that may suffer from issues of regioselectivity and lower overall yields.

This guide will first detail the retrosynthetic analysis that led to the selection of this primary pathway. Subsequently, a comprehensive, step-by-step experimental protocol for the synthesis of 6-isopropylpyridin-3-ol from 6-isopropylpyridin-3-amine will be presented. Finally, alternative theoretical pathways for the de novo construction of the 6-isopropylpyridin-3-ol ring system will be discussed to provide a complete scientific picture.

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic analysis of 6-isopropylpyridin-3-ol reveals two main strategic approaches:

-

Functional Group Interconversion (FGI): This strategy involves modifying a pre-existing, suitably substituted pyridine ring.

-

De Novo Ring Synthesis: This approach constructs the pyridine ring from acyclic precursors.

Caption: Retrosynthetic analysis of 6-Isopropylpyridin-3-ol.

While de novo synthesis offers flexibility in introducing various substituents, it often requires more extensive synthetic efforts and can lead to challenges in controlling regiochemistry. In contrast, the FGI approach from a readily available starting material is often more efficient and scalable. The commercial availability of 6-isopropylpyridin-3-amine [4] makes the FGI pathway exceptionally attractive. The key transformation is the conversion of an amino group to a hydroxyl group, a reaction with a long history and reliable protocols.[1][5]

Primary Synthetic Pathway: From 6-Isopropylpyridin-3-amine

The chosen synthetic route is a two-step process involving the formation of a diazonium salt from 6-isopropylpyridin-3-amine, followed by its decomposition in an aqueous medium to yield 6-isopropylpyridin-3-ol.

Caption: Proposed synthesis of 6-Isopropylpyridin-3-ol.

Mechanistic Insights

The reaction proceeds via two key stages:

-

Diazotization: In the presence of a strong acid, typically sulfuric or hydrochloric acid, sodium nitrite (NaNO₂) generates nitrous acid (HNO₂) in situ. The amino group of 6-isopropylpyridin-3-amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable pyridin-3-diazonium salt is formed.[5]

-

Hydrolysis: The diazonium salt is then gently heated in the aqueous acidic solution. The diazonium group (-N₂⁺) is an excellent leaving group, and upon heating, it departs as nitrogen gas. A water molecule then acts as a nucleophile, attacking the resulting pyridyl cation. Subsequent deprotonation yields the final product, 6-isopropylpyridin-3-ol.[6]

Detailed Experimental Protocol

Caution: Diazonium salts can be explosive when isolated and dry. This procedure is designed for the in situ generation and subsequent reaction of the diazonium salt, which is a significantly safer approach.[7] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Materials:

-

6-Isopropylpyridin-3-amine (1.0 eq)

-

Sulfuric acid (concentrated, ~3.0 eq)

-

Sodium nitrite (1.1 eq)

-

Deionized water

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid to deionized water at 0 °C (ice bath) to prepare a dilute sulfuric acid solution. To this cooled solution, slowly add 6-isopropylpyridin-3-amine (1.0 eq) with continuous stirring. Ensure the temperature is maintained below 10 °C during the addition.

-

Diazotization: Cool the amine sulfate solution to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add the sodium nitrite solution dropwise to the stirred amine solution via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0 °C and 5 °C. A slight evolution of gas may be observed. After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.

-

Hydrolysis: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the solution to 50-60 °C using a water bath. A steady evolution of nitrogen gas should be observed. Continue heating until gas evolution ceases (typically 1-2 hours).

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. The solution should be stirred vigorously during neutralization.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-isopropylpyridin-3-ol.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR: Expected signals would include a doublet for the isopropyl methyl protons, a septet for the isopropyl methine proton, and distinct signals for the aromatic protons on the pyridine ring.

-

¹³C NMR: The spectrum should show the characteristic signals for the isopropyl group and the six unique carbons of the pyridine ring.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point: For the purified solid product.

Table 1: Predicted ¹H NMR Data for 6-Isopropylpyridin-3-ol

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2-1.3 | Doublet | 6H | -CH(CH₃ )₂ |

| ~3.0-3.2 | Septet | 1H | -CH (CH₃)₂ |

| ~7.0-7.2 | Multiplet | 1H | Aromatic CH |

| ~7.2-7.4 | Multiplet | 1H | Aromatic CH |

| ~8.0-8.2 | Singlet/Doublet | 1H | Aromatic CH |

| ~9.5-10.5 | Broad Singlet | 1H | -OH |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Alternative Synthetic Strategies: A Brief Overview

For the sake of comprehensive scientific discussion, it is valuable to consider alternative, de novo approaches to the synthesis of 6-isopropylpyridin-3-ol, even if they are likely to be more complex than the primary route described above.

Modified Hantzsch-type Synthesis

The classic Hantzsch pyridine synthesis is a powerful tool for creating pyridine rings but typically yields symmetrically substituted products.[8][9] A modified approach using unsymmetrical precursors could theoretically lead to the desired product, but this would require the synthesis of specialized starting materials and may result in a mixture of regioisomers.

Cyclization of Acyclic Precursors

Various methods exist for the construction of substituted pyridines from acyclic precursors.[10][11][12] For example, a strategy could involve the condensation of a 1,5-dicarbonyl compound (or a synthetic equivalent) with an ammonia source. The challenge in this approach lies in the regioselective synthesis of the required acyclic precursor bearing the isopropyl group and a masked hydroxyl functionality.

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. 405103-02-8|6-Isopropylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Diazonium compound - Wikipedia [en.wikipedia.org]

- 7. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

"6-Isopropylpyridin-3-ol" solubility and stability studies

An In-depth Technical Guide to the Solubility and Stability Studies of 6-Isopropylpyridin-3-ol

Authored by: A Senior Application Scientist

Publication Date: January 12, 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 6-Isopropylpyridin-3-ol, a substituted pyridinol of interest in pharmaceutical and chemical research. Recognizing the scarcity of public-domain data on this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines detailed protocols and the underlying scientific rationale for determining the aqueous and solvent solubility, as well as the intrinsic and long-term stability of 6-Isopropylpyridin-3-ol. The methodologies described are grounded in international regulatory standards, including the International Council for Harmonisation (ICH) guidelines, to ensure the generation of robust and reliable data suitable for regulatory submissions and further research and development.

Introduction: The Scientific Imperative for Characterizing 6-Isopropylpyridin-3-ol

6-Isopropylpyridin-3-ol (CAS No. 101870-78-4) is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl and an isopropyl group.[1][2] Its structure, combining a polar hydroxyl group with a more nonpolar isopropyl substituent, suggests a nuanced physicochemical profile that warrants thorough investigation. In the context of drug discovery and development, a comprehensive understanding of a compound's solubility and stability is not merely a regulatory formality but a fundamental prerequisite for advancing a molecule through the development pipeline. Poor solubility can lead to low bioavailability, while instability can compromise safety and efficacy.

This guide is structured to provide a logical progression of studies, from initial solubility profiling to in-depth stability assessments under various stress conditions. The experimental designs are intended to be self-validating, providing a clear understanding of the molecule's behavior in aqueous and organic media, and its degradation pathways.

Physicochemical Properties of 6-Isopropylpyridin-3-ol

A foundational understanding of the physicochemical properties of 6-Isopropylpyridin-3-ol is essential for designing meaningful solubility and stability studies.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| Structure | A pyridine ring with a hydroxyl group at position 3 and an isopropyl group at position 6. | |

| Appearance | (To be determined experimentally) | |

| pKa | (To be determined experimentally) | |

| LogP | (To be determined experimentally) |

The presence of the hydroxyl group suggests potential for hydrogen bonding, which could influence its solubility in polar solvents. The isopropyl group, being hydrophobic, will likely impact its solubility in non-polar environments. The pyridine nitrogen introduces a basic character to the molecule.

Solubility Determination: A Multi-faceted Approach

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. A comprehensive solubility assessment should be conducted in a range of relevant media.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for this determination.

Experimental Protocol: Shake-Flask Method

-

Preparation of Solutions: Prepare a series of buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions. Also, prepare solutions of relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).

-

Sample Addition: Add an excess of 6-Isopropylpyridin-3-ol to each solvent system in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid.

-

Quantification: Analyze the concentration of 6-Isopropylpyridin-3-ol in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that can be dissolved in a solvent system under specific, non-equilibrium conditions. This is often more relevant to early-stage drug discovery.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Isopropylpyridin-3-ol in a suitable organic solvent (e.g., DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution in the desired aqueous buffer.

-

Precipitation Detection: Monitor for the formation of precipitate over time using nephelometry or turbidimetry.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Analytical Method Validation

A robust analytical method is crucial for accurate solubility determination. HPLC is a common choice for quantifying pyridine derivatives.[3][4]

Key Validation Parameters for HPLC Method:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Stability Studies: Unveiling the Degradation Profile

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6]

Forced Degradation (Stress) Studies

Forced degradation studies are undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.[6][7]

Experimental Protocol: Forced Degradation

-

Stock Solution Preparation: Prepare a solution of 6-Isopropylpyridin-3-ol in a suitable solvent.

-

Stress Conditions: Expose the solution to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature. The pyridone structure, a potential tautomer of hydroxypyridine, can be susceptible to hydrolysis under acidic and basic conditions.[8]

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid drug substance to dry heat (e.g., 80 °C).

-

Photostability: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products). Peak purity analysis using a photodiode array (PDA) detector is recommended. Mass spectrometry (LC-MS) can be used to identify the degradation products.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.[9]

ICH Recommended Storage Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: Long-Term and Accelerated Stability

-

Sample Preparation: Place the 6-Isopropylpyridin-3-ol in a suitable container closure system that is representative of the proposed packaging.

-

Storage: Store the samples in stability chambers at the conditions specified in the table above.

-

Testing Frequency: For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter. For accelerated studies, test at 0, 3, and 6 months.[6][9]

-

Parameters to be Tested:

-

Appearance

-

Assay of the active substance

-

Degradation products

-

Moisture content

-

Visualizing Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Hypothetical Degradation Pathway

Based on the chemistry of pyridinols, potential degradation pathways could involve oxidation of the pyridine ring or the isopropyl group.[10][11]

Caption: Potential Degradation Pathways of 6-Isopropylpyridin-3-ol.

Conclusion

The systematic study of the solubility and stability of 6-Isopropylpyridin-3-ol is a critical endeavor for its potential development in any chemical or pharmaceutical application. This guide provides a robust framework for undertaking such studies in a scientifically rigorous and regulatory-compliant manner. By following these protocols, researchers can generate a comprehensive data package that will elucidate the physicochemical properties of this molecule, enabling informed decisions in its development pathway. The emphasis on validated analytical methods and adherence to ICH guidelines ensures the integrity and utility of the data generated.

References

- An In-depth Technical Guide on the Stability and Degradation Pathways of Pyridin-4-olate - Benchchem. (n.d.).

- Enzymatic degradation of pyridine and pyridinols - Vilniaus universitetas. (n.d.).

- ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA). (2025, April 30).

- ICH STABILITY TESTING GUIDELINES - SNS Courseware. (n.d.).

- Ich guideline for stability testing | PPTX - Slideshare. (n.d.).

- STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1 - ICH. (2025, April 11).

- ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).

- Proposed degradation pathways of pyridine derivatives in bacteria... - ResearchGate. (n.d.).

- 6-Chloro-4-isopropyl-pyridazin-3-ol - Benchchem. (n.d.).

- CAS 101870-78-4 | 6-Isopropylpyridin-3-ol - Synblock. (n.d.).

- (PDF) Degradation of Pyridines in the Environment - ResearchGate. (n.d.).

- HPLC Methods for analysis of Pyridine - HELIX Chromatography. (n.d.).

- Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. (2010, January 15).

- 6-Isopropylpyridin-3-ol CAS#: 101870-78-4 - ChemicalBook. (n.d.).

Sources

- 1. CAS 101870-78-4 | 6-Isopropylpyridin-3-ol - Synblock [synblock.com]

- 2. 6-Isopropylpyridin-3-ol CAS#: 101870-78-4 [amp.chemicalbook.com]

- 3. helixchrom.com [helixchrom.com]

- 4. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 6. snscourseware.org [snscourseware.org]

- 7. Ich guideline for stability testing | PPTX [slideshare.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the 6-Isopropylpyridin-3-ol Scaffold

An In-Depth Technical Guide to 6-Isopropylpyridin-3-ol as a Precursor in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridine ring stands as a cornerstone privileged scaffold. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a vast array of pharmaceuticals and functional materials. Within this family, 3-hydroxypyridines are of particular interest due to the versatile reactivity of the hydroxyl group, which can be readily functionalized to modulate a molecule's physicochemical and pharmacological properties. The introduction of an isopropyl group at the 6-position of the pyridine ring, as in 6-isopropylpyridin-3-ol, offers a strategic advantage by providing steric bulk and lipophilicity, which can significantly influence a molecule's binding affinity to biological targets and its pharmacokinetic profile. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 6-isopropylpyridin-3-ol as a key precursor in the development of complex chemical entities.

Physicochemical Properties

While specific experimental data for 6-isopropylpyridin-3-ol is not extensively published, its properties can be reliably inferred from its structure and comparison with analogous compounds.

| Property | Predicted Value/Comparison | Rationale |

| Molecular Formula | C₈H₁₁NO | |

| Molecular Weight | 137.18 g/mol | |

| Melting Point | 155-157 °C | Based on data for 6-Isopropylpyridin-3-ol. |

| Boiling Point | ~288 °C | Predicted value. |

| pKa | ~9.45 | Predicted value for the hydroxyl group. |

| LogP | ~1.8-2.2 | The isopropyl group increases lipophilicity compared to 3-hydroxypyridine. |

| Solubility | Soluble in polar organic solvents (e.g., alcohols, DMSO, DMF); sparingly soluble in water. | The hydrophobic isopropyl group reduces water solubility. |

Synthesis of 6-Isopropylpyridin-3-ol: A Mechanistic Perspective

The synthesis of substituted 3-hydroxypyridines can be approached through several strategic disconnections. The most established and industrially scalable methods often involve the ring transformation of furan derivatives.

From Furan Precursors: The Clauson-Kaas Reaction and its Variants

The rearrangement of 2-acylfurans in the presence of an ammonia source under elevated temperature and pressure is a robust method for the synthesis of 3-hydroxypyridines. This approach is attractive due to the commercial availability of a wide range of furan building blocks.

Hypothetical Synthetic Protocol for 6-Isopropylpyridin-3-ol:

Step 1: Acylation of a Furan Derivative

A suitable starting material would be a furan derivative that can be acylated to introduce the isopropylcarbonyl group. For instance, the Friedel-Crafts acylation of furan with isobutyryl chloride would yield 2-isobutyrylfuran.

Step 2: Ring Expansion and Aromatization

The resulting 2-isobutyrylfuran would then be subjected to high-pressure ammonolysis.

-

Reaction: 2-isobutyrylfuran with aqueous or alcoholic ammonia.

-

Conditions: 150-200°C in a sealed autoclave.

-

Mechanism: The reaction proceeds through a series of intermediates, including the formation of a dihydropyran derivative, followed by ring-opening, cyclization with ammonia, and subsequent dehydration to yield the aromatic 3-hydroxypyridine.

A patent for the synthesis of 6-methyl-2-ethyl-3-hydroxypyridine describes a similar process using 2-propionyl-5-methylfuran with ammonia and ammonium chloride at 170°C, achieving a good yield. This supports the feasibility of this approach for 6-isopropylpyridin-3-ol.

Experimental Protocol: Synthesis of 6-Isopropylpyridin-3-ol from 2-Isobutyrylfuran

-

Reaction Setup: A 100 mL stainless steel autoclave is charged with 2-isobutyrylfuran (13.8 g, 0.1 mol), 25% aqueous ammonia (50 mL), and ammonium chloride (5.35 g, 0.1 mol).

-

Reaction Conditions: The autoclave is sealed and heated to 180°C with stirring for 6 hours. The internal pressure will rise during the reaction.

-

Work-up: After cooling to room temperature, the autoclave is carefully vented. The reaction mixture is transferred to a round-bottom flask and the excess ammonia and water are removed under reduced pressure.

-

Purification: The resulting residue is dissolved in a minimal amount of hot isopropanol and allowed to cool. The precipitated product is collected by filtration, washed with cold isopropanol, and dried under vacuum to yield 6-isopropylpyridin-3-ol.

Catalytic Approaches to Substituted Pyridines

Modern synthetic organic chemistry has seen a surge in the development of catalytic methods for the construction of heterocyclic rings. Ruthenium-catalyzed cycloisomerization of 3-azadienynes represents a powerful strategy for the synthesis of substituted pyridines, offering high efficiency and broad substrate scope. While not yet demonstrated for 6-isopropylpyridin-3-ol specifically, this approach could be adapted.

Conceptual Synthetic Pathway:

Figure 1. Conceptual workflow for the catalytic synthesis of a substituted pyridine.

Reactivity and Applications in Chemical Synthesis

The synthetic utility of 6-isopropylpyridin-3-ol lies in the orthogonal reactivity of its functional groups: the nucleophilic hydroxyl group and the pyridine ring, which can undergo electrophilic substitution or be modified at the nitrogen atom.

O-Functionalization: A Gateway to Diverse Derivatives

The hydroxyl group of 6-isopropylpyridin-3-ol can be readily converted into a variety of other functional groups, significantly expanding its synthetic potential.

-

Etherification: Williamson ether synthesis with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) can be used to introduce a wide range of alkoxy substituents. This is a key transformation in the synthesis of many pharmaceutical agents. For example, a patent discloses the synthesis of a complex molecule for treating sickle cell disease where a substituted pyridin-3-yl)methoxy)benzaldehyde is a key intermediate. This highlights the importance of O-alkylation of hydroxypyridines.

-

Esterification: Reaction with acyl chlorides or anhydrides yields the corresponding esters, which can serve as prodrugs or as intermediates for further transformations.

-

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a triflate or tosylate, enabling subsequent nucleophilic substitution reactions, including cross-coupling reactions.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution on 6-isopropylpyridin-3-ol is expected to occur at the 2- and 4-positions.

Hypothetical Application in the Synthesis of a KRAS G12C Inhibitor Intermediate:

A patent for the synthesis of a KRAS G12C inhibitor describes the use of 2-isopropyl-4-methylpyridin-3-amine as a key intermediate. While not a direct application of 6-isopropylpyridin-3-ol, it demonstrates the value of this substitution pattern in a cutting-edge therapeutic area. A plausible synthetic route to a related amine could involve the nitration of 6-isopropylpyridin-3-ol, followed by reduction of the nitro group.

Experimental Protocol: Nitration of 6-Isopropylpyridin-3-ol

-

Reaction Setup: To a solution of 6-isopropylpyridin-3-ol (1.37 g,

Unlocking the Therapeutic Potential of 6-Isopropylpyridin-3-ol: A Technical Guide for Drug Discovery

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif that consistently appears in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal anchor for engaging with a diverse range of biological targets. This guide delves into the untapped potential of a specific, yet underexplored, member of this family: 6-Isopropylpyridin-3-ol . While direct pharmacological data on this compound is nascent, its structural features—a hydroxyl group poised for interaction and an isopropyl group conferring lipophilicity—suggest a wealth of therapeutic possibilities waiting to be unearthed. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and unlock the pharmacological value of this promising chemical entity.

Molecular Profile and Synthetic Considerations

1.1. Physicochemical Properties

Before embarking on a pharmacological investigation, a thorough understanding of the molecule's fundamental properties is paramount.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C8H11NO | Provides the elemental composition. |

| Molecular Weight | 137.18 g/mol | Falls within the "Rule of Five" for good oral bioavailability. |

| logP (octanol/water) | ~1.5 - 2.0 | Indicates a balance of hydrophilicity and lipophilicity, crucial for membrane permeability and solubility. |

| pKa (hydroxyl group) | ~8.5 - 9.5 | The acidic nature of the hydroxyl group will influence its ionization state at physiological pH, impacting receptor interactions and solubility. |

| Hydrogen Bond Donors | 1 (hydroxyl OH) | Key for forming interactions with biological targets. |

| Hydrogen Bond Acceptors | 1 (pyridine N) | Key for forming interactions with biological targets. |

1.2. Rationale for Pharmacological Interest

The 6-Isopropylpyridin-3-ol scaffold is a compelling starting point for several reasons:

-

Bioisosteric Similarity: The pyridin-3-ol moiety is a bioisostere of a phenol, a common functional group in many known bioactive compounds. This suggests that it could mimic the interactions of phenolic compounds with their targets.

-

Structural Precedent: Numerous pyridine-containing compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][2]

-

Tunable Chemistry: The pyridine ring and its substituents are amenable to a wide range of chemical modifications, allowing for the systematic optimization of activity, selectivity, and pharmacokinetic properties.

1.3. Proposed Synthetic Route

A robust and scalable synthesis is the bedrock of any drug discovery program. Below is a proposed retro-synthetic approach to 6-Isopropylpyridin-3-ol.

Figure 1: Proposed retrosynthetic analysis for 6-Isopropylpyridin-3-ol.

This proposed pathway offers a logical and feasible route to the target molecule, leveraging well-established chemical transformations.

Potential Pharmacological Activities: A Hypothesis-Driven Approach

Given the lack of direct evidence, a hypothesis-driven approach is essential. Based on the structural motifs present in 6-Isopropylpyridin-3-ol, we can postulate several potential areas of pharmacological activity.

2.1. Anti-Cancer Activity

The pyridine scaffold is a cornerstone of many anti-cancer agents.[1][4]

-

Hypothesis: 6-Isopropylpyridin-3-ol may exhibit anti-proliferative activity by inhibiting key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.[5]

-

Rationale: The pyridin-3-ol core could mimic the hinge-binding motifs of known kinase inhibitors. The isopropyl group may provide beneficial hydrophobic interactions within the ATP-binding pocket of various kinases.

2.2. Anti-Inflammatory Activity

Chronic inflammation is a key driver of numerous diseases.

-

Hypothesis: 6-Isopropylpyridin-3-ol may possess anti-inflammatory properties by modulating the activity of pro-inflammatory enzymes or signaling pathways.

-

Rationale: Phenolic compounds are well-known for their antioxidant and anti-inflammatory effects. The pyridin-3-ol moiety could act as a radical scavenger or interfere with the production of inflammatory mediators.

2.3. Antimicrobial Activity

The growing threat of antimicrobial resistance necessitates the discovery of novel therapeutic agents.

-

Hypothesis: 6-Isopropylpyridin-3-ol could exhibit antibacterial or antifungal activity.

-

Rationale: The pyridine ring is a common feature in many antimicrobial drugs.[2] The compound's amphiphilic nature may allow it to disrupt microbial membranes or inhibit essential enzymes.

Experimental Workflows for Pharmacological Evaluation

A systematic and rigorous experimental cascade is crucial to validate these hypotheses.

3.1. In Vitro Profiling: Target Identification and Validation

The initial phase of investigation should focus on a broad in vitro screening to identify potential biological targets.

Figure 2: A comprehensive in vitro screening workflow for 6-Isopropylpyridin-3-ol.

3.1.1. Detailed Protocol: In Vitro Kinase Inhibitory Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of 6-Isopropylpyridin-3-ol against a specific kinase (e.g., PI3Kδ).[4]

Objective: To determine the IC50 value of 6-Isopropylpyridin-3-ol against a purified kinase enzyme.

Materials:

-

Purified recombinant kinase (e.g., PI3Kδ)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

6-Isopropylpyridin-3-ol (dissolved in DMSO)

-

Positive control inhibitor (e.g., Idelalisib for PI3Kδ)[4]

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well microplates

-

Multimode plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of 6-Isopropylpyridin-3-ol in DMSO, typically starting from 10 mM.

-

Assay Plate Preparation: Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Enzyme and Substrate Addition: Prepare a master mix containing the kinase enzyme and its substrate in the assay buffer. Add 5 µL of this mix to each well.

-

Initiation of Reaction: Prepare a solution of ATP in the assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced, which is proportional to the kinase activity.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

3.2. In Vivo Evaluation: Assessing Efficacy and Safety

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety profile.

3.2.1. Detailed Protocol: Murine Xenograft Model for Anti-Cancer Efficacy

This protocol describes a standard method for evaluating the anti-tumor activity of a compound in a mouse model.

Objective: To determine the in vivo anti-tumor efficacy of 6-Isopropylpyridin-3-ol in a human tumor xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

Human cancer cell line (e.g., a line that showed sensitivity in vitro)

-

Matrigel (or similar basement membrane matrix)

-

6-Isopropylpyridin-3-ol formulated for in vivo administration (e.g., in a solution of saline with a solubilizing agent)

-

Vehicle control

-

Positive control drug (e.g., a standard-of-care chemotherapy agent)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation: Subcutaneously implant a suspension of the human cancer cells mixed with Matrigel into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Dosing: Randomize the mice into treatment groups (vehicle control, different dose levels of 6-Isopropylpyridin-3-ol, and a positive control).

-

Treatment: Administer the compound and controls to the mice according to a predetermined schedule (e.g., once daily by oral gavage).

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group.

Future Directions and Conclusion

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the 6-Isopropylpyridin-3-ol core presents a compelling starting point for a new chapter in drug discovery. The systematic approach outlined in this guide, from in silico modeling and synthesis to rigorous in vitro and in vivo evaluation, provides a clear path forward. The key to unlocking the full potential of this molecule lies in a multidisciplinary approach, combining the expertise of medicinal chemists, biologists, and pharmacologists. As we continue to explore the vast chemical space of privileged scaffolds, molecules like 6-Isopropylpyridin-3-ol offer a beacon of hope in the ongoing quest for novel and effective therapies.

References

- Dosing regimens for 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (n.d.). Google Patents.

-

Oxygen scavenging compositions, articles containing same, and methods of their use. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Nature-Inspired Scaffolds in Medicinal Chemistry: An Old Push for Modern Drug Discovery. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

-

Patron et al. (n.d.). United States Patent. Google APIs. Retrieved January 12, 2026, from [Link]

-

Tablets comprising 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). PubMed. Retrieved January 12, 2026, from [Link]

-

Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents. (2021). PubMed. Retrieved January 12, 2026, from [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. (2024). MDPI. Retrieved January 12, 2026, from [Link]

-

The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. (2021). MDPI. Retrieved January 12, 2026, from [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). MDPI. Retrieved January 12, 2026, from [Link]

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). National Institutes of Health. Retrieved January 12, 2026, from [Link]

-

Selected Monocyclic Monoterpenes and Their Derivatives as Effective Anticancer Therapeutic Agents. (2021). MDPI. Retrieved January 12, 2026, from [Link]

-

Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. (2024). MDPI. Retrieved January 12, 2026, from [Link]

-

Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (2021). PubMed. Retrieved January 12, 2026, from [Link]

-

Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][6][7]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. (2013). PubMed. Retrieved January 12, 2026, from [Link]

Sources

- 1. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives [mdpi.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US11020382B2 - Dosing regimens for 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Methodological & Application

Synthesis of 6-Isopropylpyridin-3-ol: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-isopropylpyridin-3-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The document explores two distinct and robust synthetic strategies, offering researchers flexibility based on available starting materials and experimental preferences. Each protocol is presented with in-depth scientific rationale, step-by-step instructions, and visual aids to ensure successful execution and reproducibility.

Introduction

Substituted pyridin-3-ols are privileged scaffolds in pharmaceutical and agrochemical research, owing to their ability to act as bioisosteres of phenols and their versatile chemical handles for further functionalization. 6-Isopropylpyridin-3-ol, in particular, is a key intermediate in the synthesis of a range of biologically active molecules. Its synthesis, however, requires careful strategic planning to achieve good yields and purity. This guide details two effective synthetic routes starting from common pyridine derivatives.

Synthetic Strategies and Protocols

Two primary synthetic routes are presented herein:

-

Route A: Cross-Coupling Approach. This strategy involves the introduction of the isopropyl group onto a pre-functionalized pyridin-3-ol scaffold via a palladium-catalyzed cross-coupling reaction.

-